molecular formula C11H20O2 B161968 Oxacyclododecan-2-one CAS No. 1725-03-7

Oxacyclododecan-2-one

Cat. No. B161968
CAS RN: 1725-03-7
M. Wt: 184.27 g/mol
InChI Key: MVOSYKNQRRHGKX-UHFFFAOYSA-N
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Description

Oxacyclododecan-2-one, also known as 1-Oxa-2-cyclododecanone, 11-Undecanolide, or Undecanoic ω-lactone, is a 12-membered lactone and a macrocyclic ester . It has the molecular formula C11H20O2 and a molecular weight of 184.28 .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 Carbon atoms, 20 Hydrogen atoms, and 2 Oxygen atoms . The InChI string representation is InChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2 .


Chemical Reactions Analysis

Anionic ring-opening polymerization of this compound has been reported . This reaction is comparable to the polymerization of ε-caprolactone .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.47 (n20/D, lit.), a boiling point of 124-126 °C/13 mmHg (lit.), a melting point of 2-3 °C (lit.), and a density of 0.992 g/mL at 25 °C (lit.) .

Scientific Research Applications

Therapeutic Potential in Kidney Disease

Oxacyclododecindione, a macrocyclic lactone related to oxacyclododecan-2-one, has shown promise as a potential therapeutic substance for lupus-associated kidney disease. In a study by Henke et al. (2014), it was found to inhibit the transcription of proinflammatory and profibrotic genes in cell culture models. This compound ameliorated kidney disease in MRL-Fas(lpr) mice, a model of systemic lupus erythematosus, by reducing the expression of cytokines and chemokines, thereby decreasing the infiltration of immune cells and the severity of glomerulonephritis. This suggests its anti-inflammatory properties could be beneficial for chronic inflammatory and/or fibrotic diseases (Henke et al., 2014).

Proteolytic Activity Enhancement

The Cu(II) complex of 1-oxa-4,7,10-triazacyclododecane (a compound structurally related to this compound) demonstrated significantly enhanced proteolytic activity against proteins like albumin and myoglobin, compared to the Cu(II) complex of 1,4,7,10-tetraazacyclododecane. The increased activity is attributed to the enhanced Lewis acidity of Cu(II) due to the substitution of a nitrogen donor atom with oxygen, which could offer new avenues in the design of proteolytic agents (Jang & Suh, 2008).

Coordination Chemistry and Sensor Development

Oxacyclododecane derivatives have been explored for their coordination chemistry with various metal ions like CuII, ZnII, and HgII. The mixed donor macrocyclic ligand incorporating this compound showed potential in the development of chemosensors. Caltagirone et al. (2003) studied the coordination chemistry of these compounds, revealing their utility in creating redox-active ionophores for detecting metal ions. Such compounds could be useful in environmental monitoring and the development of novel sensors (Caltagirone et al., 2003).

Catalyst for Organic Synthesis

Research has also demonstrated the use of this compound derivatives as catalysts in organic synthesis. Katla et al. (2017) highlighted the use of [Ce(l-Pro)2]2 (Oxa) as a recyclable heterogeneous catalyst for the preparation of 2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives. This one-pot protocol proceeds in ethanol, showcasing the utility of this compound derivatives in facilitating efficient and eco-friendly chemical reactions (Katla et al., 2017).

Mechanism of Action

Target of Action

Oxacyclododecan-2-one is a 12-membered lactone and a macrocyclic ester

Mode of Action

It’s known that lactones, in general, can undergo anionic ring-opening polymerization . This process involves the breaking of the lactone ring and the formation of a linear polymer, which can interact with biological targets in various ways.

Biochemical Pathways

The anionic ring-opening polymerization of lactones can potentially affect various biochemical pathways, depending on the resulting polymer’s interactions with biological molecules .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (1842753 g/mol) and its liquid density (0.992 g/mL at 25 °C) , can influence its pharmacokinetic properties.

Result of Action

The anionic ring-opening polymerization of the compound can result in the formation of polymers with various properties, potentially leading to diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of the anionic ring-opening polymerization of the compound . Other factors, such as pH and the presence of other chemicals, can also potentially influence the compound’s action.

properties

IUPAC Name

oxacyclododecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOSYKNQRRHGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCOC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91628-63-6
Record name Oxacyclododecan-2-one, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=91628-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4061915
Record name 1-Oxacyclododecan-2-one
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1725-03-7, 39282-36-5
Record name Undecanolactone
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Record name Oxacyclododecan-2-one
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Record name Undecalactone
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Record name Oxacyclododecan-2-one
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Record name Undecanoic acid, hydroxy-, lactone
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Record name 1-Oxacyclododecan-2-one
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Record name Oxacyclododecan-2-one
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Record name UNDECALACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of Oxacyclododecan-2-one in the medical field according to recent studies?

A1: Recent research has identified this compound as a potential anticancer agent. A study by found that this compound exhibited promising binding affinity to various lung cancer receptors (EGFR, RET, ALK, BRAF, JAK3, and P13k) in molecular docking simulations. This suggests that the compound could potentially interfere with the signaling pathways crucial for cancer cell growth and proliferation. Further in vitro and in vivo studies are needed to validate these findings and explore its therapeutic potential.

Q2: In what traditional medicine practices is this compound found, and what is its significance?

A2: this compound was identified as a constituent of traditional medicinal oils used by the Sandosi community on Adonara Island. [] While the specific role of this compound within these oils is not elaborated upon in the study, its presence alongside other bioactive compounds like lauric acid and oleic acid suggests its potential contribution to the overall therapeutic effect. Further investigation into the traditional knowledge surrounding these oils could provide valuable insights into the specific applications and potential bioactivities of this compound.

Q3: Are there any analytical techniques that can be used to identify and quantify this compound in complex mixtures?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that has been successfully employed to identify and quantify this compound in complex mixtures. Both studies referenced utilized GC-MS to determine the presence and relative abundance of this compound in traditional medicinal oils [] and plant extracts []. The technique's ability to separate and identify volatile compounds based on their mass-to-charge ratio makes it particularly well-suited for analyzing compounds like this compound.

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